Benzyl 2-hydroxy-5-iodobenzoate
Overview
Description
Benzyl 2-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzoic acid, where the benzyl group is esterified with 2-hydroxy-5-iodobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-5-iodobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-oxo-5-iodobenzoate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include benzyl 2-oxo-5-iodobenzoate.
Reduction Reactions: Products include benzyl 2-hydroxy-5-iodobenzyl alcohol.
Scientific Research Applications
Benzyl 2-hydroxy-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Benzyl 2-hydroxybenzoate: Lacks the iodine atom, resulting in different reactivity and applications.
Benzyl 2-iodobenzoate:
Benzyl 5-iodobenzoate: The position of the iodine atom is different, leading to variations in reactivity.
Uniqueness: Benzyl 2-hydroxy-5-iodobenzoate is unique due to the presence of both the hydroxyl and iodine groups, which confer distinct chemical properties.
Properties
IUPAC Name |
benzyl 2-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYCOBZYRYNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444549 | |
Record name | benzyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56529-83-0 | |
Record name | benzyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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